5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole
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Overview
Description
5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Isoquinolyl Group: Using a nucleophilic substitution reaction with isoquinoline derivatives.
Sulfonylation: Adding the sulfonyl group through a reaction with sulfonyl chloride in the presence of a base.
Chlorination: Introducing the chlorine atom using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinolyl or thiazole rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine or sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with genetic transcription.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Lacks the isoquinolylamino group.
2-(5-Isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole: Lacks the chlorine atom.
4-[(4-Methylphenyl)sulfonyl]-1,3-thiazole: Lacks both the chlorine and isoquinolylamino groups.
Uniqueness
The presence of the isoquinolylamino group, sulfonyl group, and chlorine atom in 5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole makes it unique. These functional groups may contribute to its specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H14ClN3O2S2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-chloro-N-isoquinolin-5-yl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-5-7-14(8-6-12)27(24,25)18-17(20)26-19(23-18)22-16-4-2-3-13-11-21-10-9-15(13)16/h2-11H,1H3,(H,22,23) |
InChI Key |
CYZJHVULFZUNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC4=C3C=CN=C4)Cl |
Origin of Product |
United States |
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